1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine
Description
1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine is a piperazine derivative featuring a 3-bromobenzyl group at the N1 position and a 3-methylcyclohexyl substituent at the N4 position. Its synthesis typically involves nucleophilic substitution reactions between halogenated precursors and substituted piperazine intermediates, as exemplified by the preparation of structurally related compounds like 1-(3-bromobenzyl)-4-(2,3-dichlorophenyl)piperazine .
Properties
Molecular Formula |
C18H27BrN2 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H27BrN2/c1-15-4-2-7-18(12-15)21-10-8-20(9-11-21)14-16-5-3-6-17(19)13-16/h3,5-6,13,15,18H,2,4,7-12,14H2,1H3 |
InChI Key |
UZQXHUBUCWXUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl chloride and 3-methylcyclohexylamine.
Nucleophilic Substitution: The 3-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 1-(3-bromobenzyl)piperazine.
Alkylation: The 1-(3-bromobenzyl)piperazine is then alkylated with 3-methylcyclohexylamine under basic conditions to yield the final product, 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives are often modified at both N1 and N4 positions to tune biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The 3-bromobenzyl group (as in the target compound) enhances electrophilicity compared to electron-donating groups like methoxy (e.g., 2,4,5-trimethoxybenzyl), which may improve receptor binding but reduce metabolic stability .
- Receptor Selectivity : Substitutions like 3-trifluoromethylphenyl (5-HT1B selectivity) or piperidin-4-yl (D2 receptor affinity) highlight the role of substituent polarity and size in target engagement .
Cytotoxicity
- 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit IC50 values in the low micromolar range (19–50 µM) against liver, breast, and colon cancer cell lines, attributed to their benzoyl chloride-derived electrophilic moieties .
- The 3-bromobenzyl group in the target compound may confer similar cytotoxicity, though direct data are unavailable.
Receptor Binding
- 1-(m-Trifluoromethylphenyl)piperazine demonstrates 65-fold selectivity for 5-HT1B receptors, whereas the target compound’s 3-methylcyclohexyl group may favor dopamine or sigma receptor interactions due to its bulkiness .
- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine binds dopamine D2 receptors with nanomolar affinity, indicating that methoxy and piperidine groups synergize for CNS targeting .
Physicochemical Properties
- Solubility : Polar groups like sulfonyl (e.g., propylsulfonyl) or methoxy improve aqueous solubility, whereas bulky cyclohexyl or bromobenzyl groups may reduce it .
- Synthetic Accessibility : The target compound’s synthesis via nucleophilic substitution (similar to ) is less complex than multi-step routes for triazole-containing piperazines .
Biological Activity
1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine is a compound belonging to the piperazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological properties based on diverse research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a bromobenzyl group and a 3-methylcyclohexyl group. The synthesis typically involves nucleophilic substitution reactions, which can be optimized in industrial settings for higher yields and purity . The unique bromine substitution enhances the compound's reactivity, potentially leading to derivatives with improved biological activities.
Neurotransmitter Interaction
Preliminary studies indicate that 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Similar piperazine derivatives have shown psychoactive properties, suggesting that this compound could affect mood and cognition .
Antimicrobial Properties
Research into related piperazine derivatives has highlighted their antimicrobial potential. For instance, compounds with similar structural motifs have demonstrated significant inhibition against Pseudomonas aeruginosa, indicating that 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine might also possess antibacterial properties .
Comparative Analysis of Structural Analogues
To further understand the biological implications of the bromine substitution in 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chlorobenzyl)-4-(3-methylcyclohexyl)piperazine | Chlorine instead of bromine | May exhibit different pharmacokinetic properties |
| 1-(3-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine | Fluorine instead of bromine | Enhanced lipophilicity and metabolic stability |
| 1-(3-Iodobenzyl)-4-(3-methylcyclohexyl)piperazine | Iodine instead of bromine | Different reactivity profiles due to iodine's larger size |
The presence of the bromine atom in 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine may impart unique pharmacological profiles compared to its chlorinated or fluorinated counterparts, making it an interesting subject for further drug development research .
Case Studies and Research Findings
Recent studies have evaluated various piperazine derivatives for their biological activities. Notably:
- Antibacterial Activity : A study on piperazine hybridized compounds demonstrated that certain derivatives exhibited significant antibacterial effects against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .
- Safety Profile : Hemolytic assays performed on similar compounds indicated that they could selectively target bacterial cells while exhibiting minimal toxicity to human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
